molecular formula C19H15F2NO3 B14120210 Ethyl (2,4-diphenyloxazol-5-yl)difluoroacetate

Ethyl (2,4-diphenyloxazol-5-yl)difluoroacetate

Cat. No.: B14120210
M. Wt: 343.3 g/mol
InChI Key: MASKPVOCOFGHQB-UHFFFAOYSA-N
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Description

Ethyl difluoro(2,4-diphenyloxazole-5-yl)acetate is a chemical compound with the molecular formula C17H13F2NO3 It is characterized by the presence of an oxazole ring substituted with two phenyl groups and a difluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl difluoro(2,4-diphenyloxazole-5-yl)acetate typically involves the reaction of 2,4-diphenyloxazole with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of ethyl difluoro(2,4-diphenyloxazole-5-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl difluoro(2,4-diphenyloxazole-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroacetate moiety, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the difluoroacetate moiety.

Scientific Research Applications

Ethyl difluoro(2,4-diphenyloxazole-5-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl difluoro(2,4-diphenyloxazole-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate: Similar in structure but contains an isoxazole ring instead of an oxazole ring.

    4-Hydroxy-2-quinolones: Another class of compounds with interesting biological activities and structural similarities.

Uniqueness

Ethyl difluoro(2,4-diphenyloxazole-5-yl)acetate is unique due to its specific substitution pattern and the presence of both difluoro and oxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15F2NO3

Molecular Weight

343.3 g/mol

IUPAC Name

ethyl 2-(2,4-diphenyl-1,3-oxazol-5-yl)-2,2-difluoroacetate

InChI

InChI=1S/C19H15F2NO3/c1-2-24-18(23)19(20,21)16-15(13-9-5-3-6-10-13)22-17(25-16)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

MASKPVOCOFGHQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)(F)F

Origin of Product

United States

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